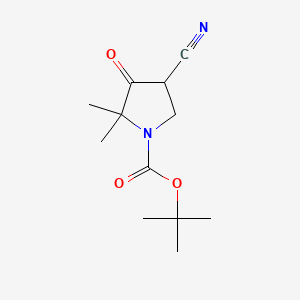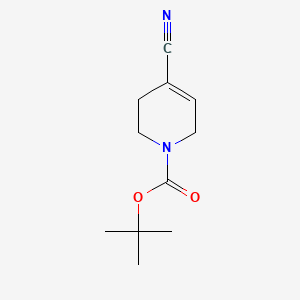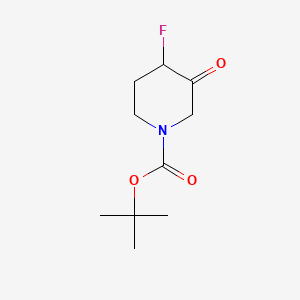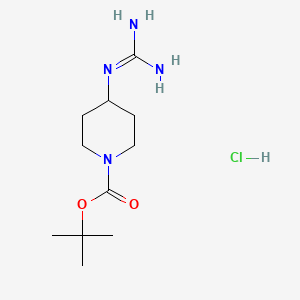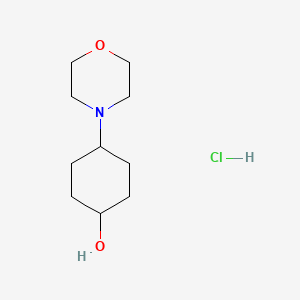
trans-4-Morpholinocyclohexanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-Morpholinocyclohexanol hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 . Its IUPAC name is (1r,4r)-4-morpholinocyclohexan-1-ol hydrochloride .
Molecular Structure Analysis
The molecular structure of trans-4-Morpholinocyclohexanol hydrochloride consists of a cyclohexanol ring with a morpholine group attached to the 4th carbon and a hydrochloride group attached to the 1st carbon .Physical And Chemical Properties Analysis
Trans-4-Morpholinocyclohexanol hydrochloride is a solid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Intermediates
"Trans-4-Morpholinocyclohexanol hydrochloride" is an important precursor in synthesizing pharmaceutical intermediates. For instance, Li Jia-jun (2012) detailed a two-step synthesis process starting from p-aminophenol to produce trans-4-(N-acetylamido)cyclohexanol, which is further processed to yield the hydrochloride salt of trans-4-aminocyclohexanol. This synthesis demonstrates the compound's role in creating intermediates with high selectivity and reactant conversion rates, emphasizing its significance in pharmaceutical manufacturing (Li Jia-jun, 2012).
Enantioselective Synthesis
The compound has also been utilized in the enantioselective synthesis of morpholines. Ritzen et al. (2010) described a versatile synthesis method for enantiomerically pure cis- and trans-2,5-disubstituted morpholines. This process involves hydroxynitrile lyase-mediated cyanide addition, diastereomerically pure amino ester formation, and subsequent cyclization, showcasing the compound's utility in producing stereochemically complex morpholines with excellent yields and diastereoselectivities (Ritzen et al., 2010).
Transdermal Drug Delivery Enhancers
Ionic liquids derived from morpholine, including derivatives of trans-4-Morpholinocyclohexanol hydrochloride, have been investigated as potential enhancers for transdermal drug delivery. Monti et al. (2017) explored several cyclic onium-based ionic liquids for their ability to enhance the in vitro transdermal permeation and skin retention of diltiazem, indicating the compound's potential role in improving the bioavailability of drugs administered through the skin (Monti et al., 2017).
Safety And Hazards
The safety information available indicates that this compound may pose some hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
There is a growing demand for microbial production of trans-4-hydroxy-L-proline, which is a value-added amino acid and has been widely used in the fields of medicine, food, and cosmetics . This suggests that there could be potential future directions for the study and application of trans-4-Morpholinocyclohexanol hydrochloride and similar compounds.
Eigenschaften
IUPAC Name |
4-morpholin-4-ylcyclohexan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11;/h9-10,12H,1-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDRUTOIJIFPKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CCOCC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Morpholinocyclohexanol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592289.png)
![Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B592290.png)
![tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B592291.png)
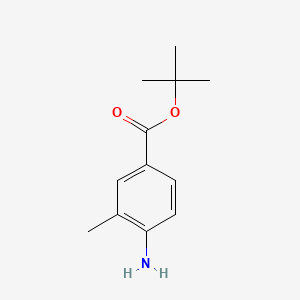
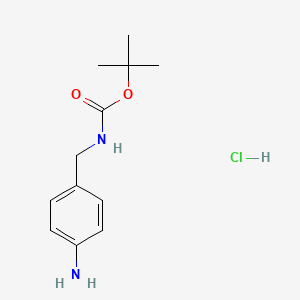
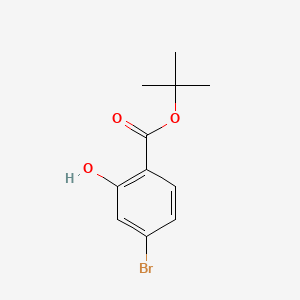
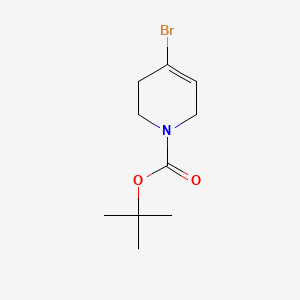
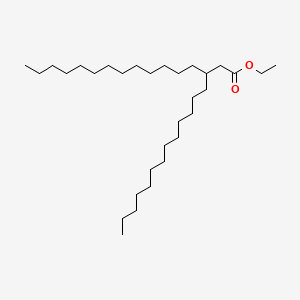
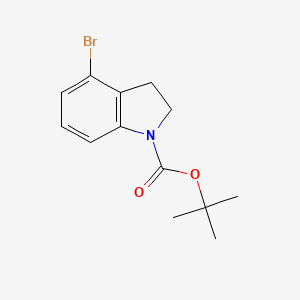
![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)
